p-Nitrophenyl sophoroside
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H25NO13 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18-/m1/s1 |
InChI Key |
ZGWCYKZKLZNQQX-GSPJEIBNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Research Grade P Nitrophenyl Sophoroside and Analogues
Chemical Synthesis Approaches for the Preparation of p-Nitrophenyl Sophoroside
The synthesis of this compound, a complex aryl disaccharide, is a multi-step process that relies on precise control over chemical reactions to achieve the desired structure and purity.
Strategies for Glycosidic Bond Formation in Complex Aryl Disaccharides
The creation of a glycosidic bond, the linkage that connects a carbohydrate to another molecule, is the most critical and challenging step in carbohydrate chemistry. nih.gov For complex molecules like this compound, several strategies have been developed.
Historically, the Koenigs-Knorr reaction has been a cornerstone method. umich.edu This approach typically involves the reaction of a glycosyl halide (a sugar with a halogen at the anomeric carbon) with an alcohol, in this case, a derivative of p-nitrophenol, in the presence of a promoter, often a silver or mercury salt. While effective, this method can require stoichiometric amounts of heavy metal promoters. nih.gov
Modern advancements have introduced more efficient and environmentally benign techniques. Transition metal-catalyzed glycosylations , using catalysts based on gold, palladium, or nickel, offer milder reaction conditions and reduce waste by requiring only sub-stoichiometric amounts of the promoter. nih.gov Another sophisticated strategy is H-bond-mediated aglycone delivery (HAD) , where a directing group installed on the glycosyl donor forms a hydrogen bond with the acceptor alcohol, delivering it to the correct face of the molecule to ensure high stereoselectivity. nih.gov
The choice of protecting groups on the sugar hydroxyls is also paramount. These groups not only prevent unwanted side reactions but also profoundly influence the reactivity and stereochemical outcome of the glycosylation reaction by altering electronic and steric properties. nih.govresearcher.life
Controlled Synthesis of Specific Glycosidic Linkages (e.g., β-(1→2))
The defining feature of sophorose is the β-(1→2) glycosidic linkage, connecting two glucose units. Achieving this specific linkage requires careful synthetic design. A common strategy involves a glycosyl donor and a glycosyl acceptor .
A classic synthesis of p-nitrophenyl β-sophoroside illustrates this principle effectively. umich.educapes.gov.br The process begins with p-nitrophenyl β-D-glucopyranoside, which serves as the precursor to the glycosyl acceptor. Its 4- and 6-position hydroxyl groups are protected with a benzylidene group, leaving the hydroxyls at the C-2 and C-3 positions available for glycosylation. umich.edu
The glycosyl donor used is typically a fully acetylated glucose derivative with a good leaving group at the anomeric position, such as tetra-O-acetyl-α-D-glucopyranosyl bromide. capes.gov.br The acetyl group at the C-2 position of the donor plays a crucial role as a "participating group." It attacks the anomeric center as the leaving group departs, forming a stable cyclic acyl-oxonium ion intermediate. The subsequent attack by the C-2 hydroxyl of the acceptor molecule can only occur from the opposite (beta) face, thus ensuring the formation of the desired 1,2-trans-glycosidic bond, which in the case of glucose, is a β-linkage. nih.govnih.gov
The condensation of these two components, followed by deprotection steps (deacetylation and debenzylidenation), yields the target p-nitrophenyl β-sophoroside. umich.edu
Preparation of Functionalized this compound Derivatives for Mechanistic Probes
To investigate biological processes, researchers often require modified versions of the primary substrate. Functionalized derivatives of this compound serve as powerful probes for studying enzyme mechanisms and for bioconjugation.
Synthesis of p-Aminophenyl Sophoroside for Bioconjugation Studies
p-Aminophenyl sophoroside is a key derivative used to link the sophoroside moiety to larger molecules, such as proteins, to create neoglycoconjugates. umich.edu These conjugates are invaluable for studying carbohydrate-protein interactions.
The synthesis is a direct and efficient conversion of its nitro precursor. p-Nitrophenyl β-sophoroside is subjected to catalytic hydrogenation. umich.edu This reaction reduces the nitro group (-NO2) to an amino group (-NH2) without affecting the sensitive glycosidic bonds or other functional groups on the sugar rings. The process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, in a solvent like aqueous methanol (B129727). umich.edu The resulting p-aminophenyl group can be readily activated, for instance through diazotization, to couple with amino acid residues like tyrosine or histidine on a protein surface. umich.edu
| Precursor | Reagents | Product | Yield | Melting Point (°C) |
| p-Nitrophenyl β-sophoroside | Catalyst, 50% aqueous methanol | p-Aminophenyl β-sophoroside | 76% | 211-212 |
| Data sourced from Iyer & Goldstein (1973). umich.edu |
Introduction of Isotopic Labels for Reaction Mechanism Elucidation
Isotopic labeling is a technique used to track the movement of atoms through a reaction pathway. wikipedia.org By replacing an atom (like 12C or 1H) with its heavier, non-radioactive isotope (like 13C or 2H), researchers can follow the labeled atom using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgsymeres.com
Synthesizing an isotopically labeled version of this compound would involve using a labeled starting material in the synthetic sequence described earlier. For example, to probe the mechanism of an enzyme that cleaves the sophoroside, one could synthesize the molecule using D-glucose specifically labeled with 13C at the anomeric carbon (D-glucose-1-13C). nih.govresearchgate.net Following the enzymatic reaction, the location of the 13C label in the products would reveal which specific glycosidic bond was cleaved.
Similarly, deuterium (B1214612) (2H) labeling can be used to investigate kinetic isotope effects, providing insight into transition states and rate-determining steps of a reaction. symeres.com These labeled compounds are indispensable for gaining a detailed understanding of enzyme mechanisms at a molecular level. nih.gov
Purification and Characterization Techniques for Research Substrate Validation
After synthesis, rigorous purification and characterization are mandatory to ensure the compound is of sufficient purity and has the correct chemical structure for use in research.
Purification: Initial purification is often achieved using column chromatography on silica (B1680970) gel. lew.roresearchgate.net For higher purity, High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is employed. researchgate.net Other common methods include precipitation and recrystallization to obtain a pure, crystalline product. umich.edu
Characterization: A combination of spectroscopic and physical methods is used for structural validation and purity assessment.
| Technique | Purpose | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Provides detailed information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR). symeres.comresearchgate.net Confirms the identity of sugar units, the anomeric configuration (β-linkage confirmed by a large coupling constant, J₁,₂), and the precise location of the (1→2) glycosidic bond. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which confirms the elemental formula. symeres.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Detects the presence of key functional groups such as hydroxyls (-OH), the nitro group (-NO₂), and the aromatic ring. researchgate.net |
| Optical Rotation ([α]D) | Stereochemical Confirmation | Measures the rotation of plane-polarized light, a characteristic physical constant for a specific chiral molecule like this compound. umich.edu |
| Melting Point (m.p.) | Purity Assessment | A sharp and specific melting point range indicates a high degree of purity for a crystalline solid. umich.edu |
| Chromatography (TLC, HPLC) | Purity Analysis | Used to assess the purity of the final product by detecting the presence of any residual starting materials or by-products. oup.comnih.gov |
| Elemental Analysis | Compositional Verification | Provides the percentage composition of elements (C, H, N), which is compared to the calculated values for the proposed molecular formula. umich.edu |
Chromatographic Strategies for High-Purity Substrate Acquisition
The isolation and purification of p-nitrophenyl β-sophoroside and its synthetic precursors to a research-grade standard necessitate multi-step chromatographic and crystallization strategies. The synthesis, which involves the condensation of a protected glucosyl donor with a p-nitrophenyl glucoside acceptor, results in a mixture containing the desired product, unreacted starting materials, and side products. capes.gov.brumich.edu Achieving high purity is often challenging due to the similar physical properties of these components. umich.edu
Initial purification of the key intermediate, p-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside, is typically achieved through recrystallization. Following the condensation reaction to form the protected sophoroside adduct, a significant purification challenge arises from its tendency to co-crystallize with the unreacted p-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside starting material. umich.edu A meticulous process of fractional crystallization from a solvent system like ethanol-water is employed to isolate the pure adduct. umich.edu
After the removal of protecting groups (deacetylation and debenzylidenation), the final product, p-nitrophenyl β-sophoroside, is obtained. umich.edu Column chromatography is a crucial technique at this stage. Silica gel is a commonly used stationary phase, allowing for the separation of the polar glycoside product from less polar impurities. The selection of an appropriate mobile phase, typically a gradient system of solvents such as ethyl acetate (B1210297) and methanol or chloroform (B151607) and methanol, is critical for achieving effective separation. Monitoring of the column fractions is performed using Thin-Layer Chromatography (TLC) with visualization under UV light (due to the p-nitrophenyl group) and/or by chemical staining.
In contexts where p-nitrophenyl β-sophoroside is used as a substrate for enzymatic assays, further purification might be achieved using techniques like gel filtration chromatography to remove any remaining small molecule impurities or buffer salts. oup.comresearchgate.net
Table 1: Chromatographic and Purification Strategies
| Stage | Compound to be Purified | Technique | Typical Solvents/Mobile Phase | Notes |
| Intermediate | p-Nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside | Recrystallization | Ethanol | Used to purify the acceptor before the coupling reaction. |
| Protected Product | p-Nitrophenyl 4,6-O-benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside | Fractional Crystallization | Ethanol/Water | Necessary to separate the product from the co-crystallizing starting material. umich.edu |
| Final Product | p-Nitrophenyl β-sophoroside | Silica Gel Column Chromatography | Chloroform/Methanol or Ethyl Acetate/Methanol gradients | Separates the final deacetylated and debenzylidenated product from reaction byproducts. umich.edu |
| Final Product | p-Nitrophenyl β-sophoroside | Gel Filtration Chromatography | Aqueous Buffers | Useful for final desalting and removal of trace impurities, especially for biological applications. oup.com |
Spectroscopic Methods for Structural Confirmation in Research Contexts
The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and, to a lesser extent, Infrared (IR) spectroscopy and Mass Spectrometry (MS). These methods provide unambiguous confirmation of the covalent structure, including the stereochemistry of the glycosidic linkages.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this purpose. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. hud.ac.uk
¹H NMR: The proton NMR spectrum can be analyzed in distinct regions. The aromatic region typically shows two doublets for the A₂B₂ system of the p-substituted phenyl ring. rsc.org A key diagnostic signal is the anomeric proton (H-1) of the glucose unit directly attached to the p-nitrophenol, which appears as a doublet at a characteristic downfield shift. A second anomeric proton signal (H-1') confirms the disaccharide structure. The coupling constants (J-values) of these anomeric signals are crucial for confirming the β-configuration of the glycosidic linkages (typically a large J value of ~7-8 Hz). The remaining sugar protons form a complex, overlapping multiplet region. hud.ac.uk
¹³C NMR: The carbon NMR spectrum complements the proton data. It shows distinct signals for the aromatic carbons of the p-nitrophenyl group and twelve signals for the sophorose moiety. hud.ac.uk The chemical shifts of the anomeric carbons (C-1 and C-1') are indicative of the β-linkage. The C-2 carbon's downfield shift compared to a standard glucose spectrum confirms the (1→2) linkage characteristic of sophorose.
Infrared (IR) Spectroscopy can confirm the presence of key functional groups. Characteristic absorptions include strong O-H stretching from the sugar hydroxyl groups, C-H stretching for the alkyl and aromatic moieties, C=C stretching within the aromatic ring, and strong N-O stretching vibrations (symmetric and asymmetric) for the nitro group.
Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula. rsc.orgacs.org
Table 2: Key Spectroscopic Data for p-Nitrophenyl β-Sophoroside
| Technique | Feature | Expected Chemical Shift / Signal | Structural Significance |
| ¹H NMR | Aromatic Protons | δ ~8.2 ppm (d, 2H), δ ~7.2 ppm (d, 2H) | Confirms the p-disubstituted nitrophenyl group. rsc.org |
| Anomeric Protons (H-1, H-1') | δ ~4.5-5.5 ppm (two doublets) | Presence of two signals confirms a disaccharide. Large coupling constants (J ≈ 7-8 Hz) confirm β-anomeric configuration. | |
| Sugar Ring Protons | δ ~3.1-4.3 ppm (multiplets) | Corresponds to the non-anomeric protons of the two glucose units. hud.ac.uk | |
| ¹³C NMR | Aromatic Carbons | δ ~161, 143, 126, 117 ppm | Four signals confirm the p-substituted aromatic ring. rsc.org |
| Anomeric Carbons (C-1, C-1') | δ ~100-104 ppm | Two signals in this region confirm the disaccharide and β-configuration. | |
| C-2 Carbon | Shifted downfield relative to C-2 in glucose | Confirms the (1→2) glycosidic linkage between the glucose units. | |
| IR | -NO₂ Stretch | ~1520 cm⁻¹ and ~1340 cm⁻¹ | Confirms the presence of the nitro group. |
| -OH Stretch | Broad, ~3300-3500 cm⁻¹ | Indicates the multiple hydroxyl groups of the sugar moiety. | |
| HRMS (ESI) | [M+Na]⁺ | C₁₈H₂₅NO₁₂Na requires m/z = 470.1275 | Confirms the elemental composition and molecular weight. |
Enzymatic Hydrolysis and Transglycosylation Studies with P Nitrophenyl Sophoroside
Glycosyl Hydrolase Families Exhibiting Sophorosidase Activity
Glycoside hydrolases (GHs) are a large and diverse class of enzymes that catalyze the cleavage of glycosidic bonds in complex sugars and are classified into families based on amino acid sequence similarity. wikipedia.orgcazy.orgwikipedia.org Enzymes capable of hydrolyzing sophorose and its derivatives, such as pNP-sophoroside, are termed sophorosidases. This activity is found across several glycoside hydrolase families.
Characterization of β-Glucosidases (EC 3.2.1.21) with Specificity for Sophorosides
β-Glucosidases (EC 3.2.1.21) are enzymes that hydrolyze terminal, non-reducing β-D-glucose residues from the end of oligosaccharides and glycosides. nih.govuniroma1.it While their primary activity is often associated with the cleavage of β-1,4 or β-1,3 linkages, many β-glucosidases also exhibit activity towards other linkages, including the β-1,2 bond found in sophorose. nih.gov The specificity of these enzymes for sophorosides is a key characteristic that has been exploited in various biotechnological applications.
Several studies have identified and characterized β-glucosidases with a notable affinity for sophorosides. For instance, a β-glucosidase from the bacterium Streptomyces sp. GXT6, designated BGL1, demonstrated a high affinity for sophorose. nih.gov This enzyme was capable of selectively hydrolyzing the sophoroside moiety at the C-13 position of stevioside (B1681144), converting it to rubusoside (B1680263) with a high conversion rate of 98.2%. nih.govresearchgate.net Similarly, SPBGL1, a β-glucosidase from Sphingomonas elodea ATCC 31461, also displayed high specificity towards sophorose and was effective in the conversion of stevioside to rubusoside. researchgate.net
The substrate specificity of β-glucosidases can be broad, with many enzymes capable of hydrolyzing various p-nitrophenyl glycosides and disaccharides. nih.govjmb.or.kr For example, a β-glucosidase from the digestive fluid of the palm weevil, Rhynchophorus palmarum, was able to hydrolyze sophorose, although it was more active on cellobiose (B7769950) (β-1,4 linkage). nih.gov This indicates that while sophorosidase activity is present, it may not always be the primary or most efficient activity of a given β-glucosidase. The ability of some β-glucosidases to perform transglycosylation reactions, forming new glycosidic bonds, has also been noted. nih.govnih.gov This process can lead to the synthesis of novel oligosaccharides.
Identification of Other Glycosyl Hydrolases Catalyzing Sophoroside Cleavage
Beyond the well-characterized β-glucosidases, other glycosyl hydrolase families also contain enzymes capable of cleaving sophorosides. For example, endo-β-1,2-glucanases represent a class of enzymes that specifically target the internal β-1,2-glucosidic linkages of β-1,2-glucans. A fungal endo-β-1,2-glucanase from Talaromyces funiculosus, TfSGL, was found to hydrolyze β-1,2-glucans, producing sophorose as the main product. nih.gov This enzyme acts in an endo-fashion, meaning it cleaves within the polysaccharide chain, and can release a sophoroside with a modified moiety from the reducing end of modified β-1,2-gluco-oligosaccharides. nih.gov
Furthermore, some enzymes within the glycoside hydrolase family 3 (GH3) exhibit broad substrate specificity that can include sophorosides. nih.gov For instance, a recombinant β-glucosidase from Lactobacillus antri (rBGLa), belonging to the GH3 family, was investigated for its ability to hydrolyze various glycosides. nih.gov While this study focused on other linkages, the broad specificity of GH3 enzymes suggests potential activity on sophorosides.
Diversity of Enzyme Sources (Microbial, Plant, Fungal)
Enzymes with sophorosidase activity have been isolated from a wide array of biological sources, including microbes, plants, and fungi.
Microbial Sources: Bacteria are a rich source of β-glucosidases with sophorosidase activity. As mentioned, strains like Streptomyces sp. GXT6 and Sphingomonas elodea ATCC 31461 produce enzymes with high specificity for sophorose. nih.govresearchgate.net Lactobacillus plantarum has also been shown to possess a cell-surface β-glucosidase capable of hydrolyzing stevioside to rubusoside, indicating activity on the sophoroside moiety. researchgate.net Additionally, β-galactosidases from bacteria like Bacillus circulans have been used in transglycosylation reactions with p-nitrophenyl-β-D-glucoside as an acceptor, demonstrating the versatility of microbial enzymes in modifying glycosides. tandfonline.com
Plant Sources: Plants produce a variety of β-glucosidases involved in processes like defense against herbivores. frontiersin.org These enzymes, often belonging to the GH1 family, typically have acidic pH optima and can hydrolyze a range of β-glucosides. frontiersin.org For example, a β-glucosidase from maize has been shown to be active in hydrolyzing the general substrate p-nitrophenyl-β-D-glucoside (pNPG). frontiersin.org While specific studies on p-nitrophenyl sophoroside with plant enzymes are less common, the broad substrate specificity of some plant β-glucosidases suggests they may also possess sophorosidase activity. oup.com
Fungal Sources: Fungi are well-known producers of a vast array of extracellular enzymes, including β-glucosidases. Species like Aspergillus oryzae and Aspergillus niger are known to secrete β-glucosidases. nih.govresearchgate.net A highly glucose-tolerant β-glucosidase from Aspergillus oryzae was shown to hydrolyze various glycosidic linkages, including β-1,3 and β-1,6, and was effective in releasing flavor compounds from glucosidic precursors. nih.gov β-glucosidases from the fungus Trichoderma reesei are involved in the generation of sophorose, which acts as an inducer for cellulase (B1617823) expression. nih.gov Enzymes from the thermophilic fungus Melanocarpus sp. MTCC 3922 have also been characterized, showing activity on pNPG. bioline.org.br The diversity of fungal β-glucosidases suggests a significant potential for finding enzymes with potent sophorosidase activity. jmb.or.krscirp.org
Quantitative Enzyme Kinetics and Catalytic Mechanisms
The use of this compound as a substrate is instrumental in determining the kinetic parameters of enzymes with sophorosidase activity. These parameters provide insights into the efficiency and mechanism of catalysis.
Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max) using this compound
The Michaelis-Menten model is a fundamental concept in enzyme kinetics. The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and it is often used as an indicator of the enzyme's affinity for the substrate. A lower K_m value generally suggests a higher affinity. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
While specific K_m and V_max values for this compound are not always reported directly, studies using the analogous substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) provide a valuable reference for understanding the kinetics of β-glucosidases. For example, a β-glucosidase from Aspergillus oryzae exhibited a K_m of 0.55 mM and a specific activity (related to V_max) of 1,066 µmol min⁻¹ mg⁻¹ for pNPG. nih.gov Another β-glucosidase from Aspergillus niger had a K_m of 0.19 mM and a V_max of 57.7 µmol/(min·mg) for the same substrate. researchgate.net A β-glucosidase from the thermophilic fungus Melanocarpus sp. MTCC 3922 showed a K_m of 3.3 mM and a V_max of 43.68 µmol·min⁻¹·mg⁻¹ for pNPG. bioline.org.br
The following table summarizes the K_m and V_max values for various β-glucosidases using pNPG as a substrate, which can serve as a proxy for understanding the potential kinetic behavior with this compound.
Michaelis-Menten Kinetic Parameters for β-Glucosidases with pNPG
| Enzyme Source | K_m (mM) | V_max (units) | Reference |
|---|---|---|---|
| Aspergillus oryzae | 0.55 | 1,066 µmol min⁻¹ mg⁻¹ | nih.gov |
| Aspergillus niger | 0.19 | 57.7 µmol/(min·mg) | researchgate.net |
| Melanocarpus sp. MTCC 3922 | 3.3 | 43.68 µmol·min⁻¹·mg⁻¹ | bioline.org.br |
| Paenibacillus polymyxa (Wild Type) | 6.5 | 1070 min⁻¹ (kcat) | nsf.gov |
Elucidation of Turnover Rates (k_cat) and Catalytic Efficiency (k_cat/K_m)
The turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate. The catalytic efficiency of an enzyme is given by the ratio k_cat/K_m, which is a measure of how efficiently an enzyme converts a substrate into product at low substrate concentrations.
For the β-glucosidase from Melanocarpus sp. MTCC 3922, the k_cat for pNPG hydrolysis was determined to be 4 x 10³ min⁻¹. bioline.org.br A β-glucosidase from the digestive fluid of the palm weevil Rhynchophorus palmarum showed a catalytic efficiency (k_cat/K_m) of 240.48 mM⁻¹s⁻¹ for pNPG. nih.gov In another study, mutants of β-glucosidase B from Paenibacillus polymyxa were characterized, with the wild-type enzyme having a k_cat of 1070 min⁻¹ and a k_cat/K_m of 165 mM⁻¹min⁻¹ for pNPG. nsf.gov
The catalytic efficiency provides a more comprehensive understanding of an enzyme's effectiveness than either K_m or k_cat alone. These values are crucial for comparing the performance of different enzymes and for selecting the most suitable biocatalyst for a specific application, such as the selective hydrolysis of sophorosides.
The following table presents the turnover rates and catalytic efficiencies for various β-glucosidases with pNPG.
Turnover Rates and Catalytic Efficiencies of β-Glucosidases with pNPG
| Enzyme Source | k_cat | k_cat/K_m | Reference |
|---|---|---|---|
| Melanocarpus sp. MTCC 3922 | 4 x 10³ min⁻¹ | - | bioline.org.br |
| Rhynchophorus palmarum | - | 240.48 mM⁻¹s⁻¹ | nih.gov |
| Paenibacillus polymyxa (Wild Type) | 1070 min⁻¹ | 165 mM⁻¹min⁻¹ | nsf.gov |
Mechanistic Pathways of Enzymatic Hydrolysis (e.g., Retaining vs. Inverting Mechanisms)
The enzymatic hydrolysis of glycosides, including this compound, proceeds through one of two primary stereochemical pathways: a retaining mechanism or an inverting mechanism. nih.gov These mechanisms are defined by the stereochemical outcome at the anomeric carbon of the sugar moiety upon cleavage of the glycosidic bond.
Retaining Mechanism: This pathway involves a two-step, double-displacement reaction. cazypedia.org In the first step, a nucleophilic residue in the enzyme's active site (typically a glutamate (B1630785) or aspartate) attacks the anomeric carbon, leading to the formation of a covalent glycosyl-enzyme intermediate. cazypedia.org This displaces the aglycone (in this case, p-nitrophenol). In the second step, a water molecule, activated by a general base residue in the active site, attacks the anomeric carbon of the intermediate, hydrolyzing it and releasing the sugar with the same anomeric configuration as the original substrate. cazypedia.org The two key catalytic residues in retaining enzymes are typically located about 5.5 Å apart in the active site. nih.govcazypedia.org
Inverting Mechanism: In contrast, the inverting mechanism is a single-step, single-displacement reaction. cazypedia.org A general acid residue protonates the glycosidic oxygen, while a general base residue activates a water molecule to act as a nucleophile. cazypedia.org This water molecule directly attacks the anomeric carbon, leading to the cleavage of the glycosidic bond and inversion of the stereochemistry at the anomeric center in a single concerted step. cazypedia.org The distance between the catalytic acid and base residues in inverting enzymes is generally larger than in retaining enzymes, often between 6 and 11 Å, to accommodate both the substrate and the water molecule simultaneously. nih.govcazypedia.org
The classification of a glycosidase as retaining or inverting is fundamental to understanding its function. For instance, within the Glycoside Hydrolase Family 97 (GH97), there is a notable divergence, with both inverting and retaining α-glycosidases present. nih.govcazypedia.org This is an exception to the general rule that stereochemistry is conserved within a GH family. nih.gov In inverting GH97 enzymes, a glutamate often acts as the general base, whereas in retaining members, an aspartate is proposed to function as the nucleophile. nih.govcazypedia.org The determination of the anomeric configuration of the product (e.g., α- or β-glucose) is a key experimental method to distinguish between these mechanisms. nih.gov
Investigation of Substrate Binding and Transition State Stabilization
The catalytic efficiency of enzymes is largely attributed to their ability to bind the transition state of a reaction more tightly than the ground state substrate. libretexts.org This preferential binding lowers the activation energy of the reaction. libretexts.org For the hydrolysis of this compound, this involves the binding of the sophorose moiety and the p-nitrophenyl aglycone into specific subsites within the enzyme's active site.
Investigations into substrate binding often reveal that the active site is highly preorganized to favor conformations that resemble the transition state. nih.gov The transition state in glycoside hydrolysis is typically characterized by an oxocarbenium ion-like character, with significant changes in the geometry and charge distribution of the substrate compared to the ground state. cazypedia.org For example, the anomeric carbon changes from a tetrahedral-like geometry in the ground state to a more planar sp2-like geometry in the transition state.
Enzymes stabilize this transition state through a network of interactions, including hydrogen bonds and electrostatic interactions. researchgate.net In many glycosidases, an "oxyanion hole" is formed by backbone amides or side chains that can donate hydrogen bonds to the developing negative charge on the glycosidic oxygen in the transition state. researchgate.net The binding of the substrate itself can also induce conformational changes in the enzyme, a concept known as "induced fit," which can further contribute to transition state stabilization. nih.gov However, it is the preferential stabilization of the transition state over the ground state that is the critical factor for catalysis. libretexts.orgnih.gov The difference in binding energy between the transition state and the ground state can be substantial, with equilibrium constants for transition state binding being many orders of magnitude higher than for substrate binding. libretexts.org
Computational and Theoretical Studies of Enzyme-Substrate Interactions
Computational and theoretical methods, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, have become invaluable tools for elucidating the molecular details of enzyme-substrate interactions and catalytic mechanisms. chemrxiv.org These studies provide insights that are often difficult to obtain through experimental methods alone.
For glycosidases, computational studies can model the entire reaction pathway, from substrate binding to product release. nih.gov QM/MM calculations, for example, can be used to map the potential energy surface of the reaction, identify the transition state structure, and calculate the activation energy barrier. nih.gov These calculations have been instrumental in understanding how enzymes can stabilize transition states of different natures within a single active site. nih.gov
MD simulations can be used to explore the conformational flexibility of the enzyme-substrate complex and identify key residues involved in substrate binding and recognition. mdpi.com These simulations can reveal how the substrate is positioned in the active site and how non-covalent interactions, such as hydrogen bonds and van der Waals forces, contribute to the stability of the complex. mdpi.comnih.gov For example, simulations can show how the p-nitrophenyl group of this compound might interact with hydrophobic residues in the aglycone binding site. Such computational approaches are crucial for understanding the structural basis of enzyme function and for guiding protein engineering efforts to alter substrate specificity or enhance catalytic activity. chemrxiv.org
Substrate Specificity Profiling
Analysis of Aglycone Specificity of Sophorosidases
The aglycone specificity of a glycosidase refers to its preference for the non-sugar portion of the glycosidic substrate. For sophorosidases, which cleave the sophorose moiety, the nature of the aglycone can significantly influence the rate of hydrolysis. p-Nitrophenol is a commonly used aglycone in chromogenic substrates like this compound because its release can be easily monitored spectrophotometrically. nih.gov
Studies on various glycosidases have shown that the aglycone binding site can exhibit a range of specificities. Some enzymes have a high degree of specificity for a particular aglycone, while others are more promiscuous. core.ac.uk The chemical properties of the aglycone, such as its size, shape, and hydrophobicity, play a crucial role in its recognition by the enzyme's active site. For instance, aryl glycosides, like those with a p-nitrophenyl group, are often better substrates than the parent carbohydrates alone, suggesting that interactions with the aglycone contribute significantly to binding and catalysis. core.ac.uk The inhibitory activity of flavonoids against α-glucosidase, for example, has been shown to be influenced by the structure of the flavonoid aglycone. mdpi.com
A rapid screening strategy has been developed to evaluate the aglycone specificity of retaining glycosidases, which can also catalyze transglycosylation reactions. core.ac.uk This method can help identify suitable enzymes for specific synthetic applications. The analysis of aglycone specificity is not only important for understanding the natural function of the enzyme but also for its application in biocatalysis. core.ac.ukacs.org
Comparative Substrate Recognition with Other p-Nitrophenyl Glycosides (e.g., p-Nitrophenyl Glucoside, p-Nitrophenyl Cellobioside)
To understand the substrate specificity of a sophorosidase, its activity towards this compound is often compared with its activity on other structurally related p-nitrophenyl glycosides, such as p-nitrophenyl β-D-glucoside (pNP-Glc) and p-nitrophenyl β-D-cellobioside (pNP-Cel). This comparative analysis helps to elucidate the enzyme's preference for the glycone portion of the substrate.
| Substrate | Glycone Moiety | Linkage |
| This compound | Sophorose | β-1,2 |
| p-Nitrophenyl β-D-glucoside | Glucose | N/A |
| p-Nitrophenyl β-D-cellobioside | Cellobiose | β-1,4 |
This table outlines the glycone portion and the internal glycosidic linkage of the comparative substrates.
An enzyme that preferentially hydrolyzes this compound would be classified as a sophorosidase. However, many glycosidases exhibit broader specificity. For example, some β-glucosidases can hydrolyze both pNP-Glc and sophorosides. nih.gov Similarly, endo-cellulases, which primarily act on cellulose, have been studied using pNP-Cel as a substrate. nih.gov The hydrolysis of pNP-Cel by the catalytic domain of Cel5A from Thermobifida fusca showed that the dominant reaction was the cleavage of the aglyconic bond, releasing p-nitrophenol and cellobiose. nih.gov
Kinetic parameters, such as KM and kcat, are determined for each substrate to quantify the enzyme's substrate preference. A lower KM value indicates a higher affinity for the substrate, while a higher kcat value indicates a faster turnover rate. The ratio kcat/KM is a measure of the enzyme's catalytic efficiency. Comparing these values for this compound, pNP-Glc, and pNP-Cel provides a detailed profile of the enzyme's substrate recognition capabilities at the glycone level. For instance, an α-L-rhamnosidase showed unique specificity for p-nitrophenyl α-L-rhamnoside, with no activity detected towards 19 other p-nitrophenyl-sugars. acs.org
Positional and Anomeric Specificity of Glycosidic Cleavage
Glycosidases exhibit specificity not only for the sugar residue and the aglycone but also for the position and anomeric configuration (α or β) of the glycosidic linkage they cleave. cazypedia.org
Positional Specificity refers to the enzyme's ability to cleave a glycosidic bond at a specific position in an oligosaccharide. For this compound, the glycosidic bond being cleaved is the one linking the sophorose disaccharide to the p-nitrophenyl group. However, within the sophorose unit itself, there is a β-1,2-glycosidic bond between the two glucose residues. A true sophorosidase would specifically recognize this β-1,2 linkage. Some enzymes may exhibit broader positional specificity, cleaving other β-linkages as well, such as the β-1,4 linkage in cellobiose or the β-1,3 linkage in laminaribiose. For example, some β-D-glucan glucohydrolases from higher plants can hydrolyze β-D-oligoglucosides with (1→2)-, (1→3)-, (1→4)-, or (1→6)-linkages. nih.gov
Anomeric Specificity dictates whether the enzyme acts on α- or β-glycosidic linkages. Sophorose is a β-linked disaccharide, so a sophorosidase would be a β-glycosidase. These enzymes are generally inactive on α-linked substrates like p-nitrophenyl α-D-glucoside. researchgate.net The anomeric specificity is a strict requirement for most glycosidases, although there are exceptions. cazypedia.org The cleavage of the glycosidic bond can result in either retention or inversion of the anomeric configuration, as discussed in section 3.2.3. nih.gov The stereochemical outcome is a key feature of the enzyme's catalytic mechanism.
The study of an enzyme's activity on a range of substrates with different linkages and anomeric configurations is essential to fully characterize its specificity. This information is critical for understanding its biological role and for its potential use in biotechnological applications, such as the synthesis of specific oligosaccharides.
Enzyme Inhibition and Activation Mechanisms
The chromogenic substrate, this compound, is instrumental in elucidating the mechanisms of enzyme inhibition and activation. Its hydrolysis releases p-nitrophenol, a colored compound that allows for the continuous monitoring of enzyme activity. nih.govnih.govscielo.sa.cr This property is particularly useful in characterizing different types of enzyme inhibitors. microbenotes.com
Characterization of Competitive, Non-Competitive, and Uncompetitive Inhibition
Enzyme inhibitors can be broadly classified as reversible or irreversible. ucl.ac.uk Reversible inhibitors, which associate and dissociate from the enzyme, are further categorized into competitive, non-competitive, and uncompetitive types based on their interaction with the enzyme and the enzyme-substrate complex. microbenotes.com
Competitive Inhibition: In this mode, the inhibitor competes with the substrate for the enzyme's active site. ucl.ac.uk An increase in substrate concentration can overcome competitive inhibition. ucl.ac.uk While direct studies using this compound are not detailed in the provided results, the principles of competitive inhibition are well-established. For instance, in studies with other p-nitrophenyl glycosides like p-nitrophenyl-α-D-glucopyranoside (pNPG), competitive inhibitors increase the apparent Michaelis constant (Km) of the enzyme, while the maximum velocity (Vmax) remains unchanged. nih.govbiorxiv.org For example, δ-gluconolactone acts as a competitive inhibitor of human leukocyte glucosylceramidase with a Ki value of 0.023 mM when p-nitrophenyl-β-D-glucopyranoside is the substrate. biorxiv.org
Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, and it can bind to either the free enzyme or the enzyme-substrate complex. microbenotes.com This type of inhibition leads to a decrease in Vmax, but the Km remains unchanged. ucl.ac.uk
Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. microbenotes.com This binding leads to a decrease in both Vmax and Km. Levamisole, for example, has been identified as an uncompetitive inhibitor of alkaline phosphatase activity when p-nitrophenyl phosphate (B84403) is used as a substrate. nih.gov Glucose has also been shown to be an uncompetitive inhibitor of human leukocyte glucosylceramidase during the hydrolysis of p-nitrophenyl-β-D-glucopyranoside, with a Ki value of 1.94 mM. biorxiv.org
The kinetic parameters for these inhibition types can be determined using graphical methods like Lineweaver-Burk and Dixon plots. nih.govresearchgate.net
Interactive Data Table: Types of Reversible Enzyme Inhibition
| Inhibition Type | Binds to | Effect on Vmax | Effect on Km |
|---|---|---|---|
| Competitive | Enzyme's active site | Unchanged | Increases |
| Non-competitive | Site other than the active site | Decreases | Unchanged |
| Uncompetitive | Enzyme-substrate complex | Decreases | Decreases |
Influence of Environmental Factors (pH, Temperature, and Ionic Strength) on Enzyme Modulation
The activity of enzymes, including those that hydrolyze this compound, is significantly influenced by environmental conditions such as pH, temperature, and ionic strength. citius.technology
pH: Enzymes exhibit optimal activity within a specific pH range. For example, a purified esterase from Geobacillus sp. TF17 showed maximum activity at pH 7.5. citius.technology The optimal pH for a rutinosidase from Aspergillus oryzae was found to be 5.0. asm.org The pH can also affect the absorbance of the product p-nitrophenol, which is crucial for assay accuracy. scielo.sa.crresearchgate.net Below pH 6.0, p-nitrophenol primarily absorbs at 317 nm, while at pH 10.0 and above, the major absorbance is around 401 nm. researchgate.net
Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. diva-portal.org The esterase from Geobacillus sp. TF17 had an optimal temperature of 50°C. citius.technology The rutinosidase from Aspergillus oryzae showed optimal activity between 45 to 50°C. asm.org Thermostability is also a key characteristic; for instance, a thermophilic β-glucosidase from Thermotoga sp. KOL6 exhibited a melting temperature of 101.5°C and had a half-life of approximately 5 hours at 90°C. mdpi.comresearchgate.net
Ionic Strength: The ionic strength of the solution can influence enzyme activity by affecting the interactions between the enzyme and its substrate. In a study of alkaline phosphatase and protein tyrosine phosphatases, the ionic strength dependence of the hydrolysis of p-nitrophenyl phosphate (pNPP) and p-nitrophenyl sulfate (B86663) (pNPS) was investigated. nih.gov The results showed that the activity of both enzymes was affected by ionic strength, and this dependence was used to determine the effective charge of the enzymes. nih.gov
Interactive Data Table: Optimal Conditions for Selected Enzymes
| Enzyme | Source | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|
| Esterase | Geobacillus sp. TF17 | 7.5 | 50 |
| Rutinosidase | Aspergillus oryzae | 5.0 | 45-50 |
Transglycosylation Reactions Catalyzed by Sophorosidases
Sophorosidases, a class of β-glucosidases, can catalyze not only hydrolysis but also transglycosylation reactions. In transglycosylation, the sophorosyl moiety from a donor substrate like this compound is transferred to an acceptor molecule other than water, leading to the synthesis of new oligosaccharides. nih.gov
Enzymatic Synthesis of Sophorose from Glucose Using Transglycosylating Enzymes
Sophorose, a disaccharide with a β-1,2-glycosidic bond, is a potent inducer of cellulase production in fungi like Trichoderma reesei. nih.gov The enzymatic synthesis of sophorose often involves transglycosylation reactions where glucose acts as both a donor and an acceptor.
Several studies have focused on the efficient production of sophorose from glucose using various β-glucosidases with transglycosylating activity. For example, a multifunctional thermophilic glycoside hydrolase, CoGH1A, was used to produce sophorose from glucose with a yield of 37.86 g/L. nih.gov Another study utilized a GH1 thermophilic β-glucosidase from Thermotoga sp. KOL6 for the synthesis of gentiooligosaccharides, but also detected the formation of sophorose, indicating the enzyme's ability to form β-1,2 linkages. mdpi.com
A one-pot enzymatic synthesis method for sophorose has also been developed using three enzymes: sucrose (B13894) phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase, with glucose and sucrose as starting materials. nih.govresearchgate.net This system achieved a sophorose concentration of 108 mM. nih.govresearchgate.net
Chemoenzymatic Production of Novel Sophorose-Containing Glycosides
Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to produce complex molecules. nih.gov This approach is particularly valuable for the synthesis of novel glycosides, where the high stereo- and regioselectivity of enzymes is a significant advantage. nih.govwhiterose.ac.uk
While specific examples of chemoenzymatic synthesis starting from this compound were not found in the search results, the general principles are well-established. For instance, β-glucosidases with high transglycosylation activity can be used to synthesize novel sophorose-containing glycosides by transferring the sophorosyl group to various acceptor molecules. researchgate.net A β-glucosidase from Streptomyces sp. GXT6, which showed high affinity for sophorose, was used to convert stevioside to rubusoside by specifically hydrolyzing the glucose moiety of the sophoroside at the C-13 position of stevioside. researchgate.net This highlights the potential for using sophorosidases in the chemoenzymatic modification of natural products to create novel compounds with potentially enhanced properties. The development of glycosynthases, which are mutant glycosidases with enhanced synthetic activity, further expands the possibilities for chemoenzymatic synthesis of complex glycans. nih.govresearchgate.net
Regioselectivity and Stereoselectivity of Transglycosylation Products
The enzymatic synthesis of oligosaccharides through transglycosylation is a powerful alternative to complex chemical methods, largely due to the high degree of control over the position (regioselectivity) and the anomeric configuration (stereoselectivity) of the newly formed glycosidic bond. nih.govresearchgate.net Glycoside hydrolases (GHs) and engineered variants like glycosynthases can catalyze the transfer of a glycosyl moiety from a donor, such as this compound, to an acceptor molecule, forming specific linkages. csic.esfrontiersin.org The selectivity of this process is dependent on the enzyme's active site architecture, the nature of the donor and acceptor substrates, and the reaction conditions. nih.govfrontiersin.org
Research into the transglycosylation reactions involving sophorosides highlights the potential for creating structurally defined and complex glycoconjugates. While this compound can act as a glycosyl donor, it can also function as an acceptor in reactions catalyzed by other enzymes, leading to the formation of trisaccharides or larger oligosaccharides.
A notable example of forming a sophoroside linkage via transglycosylation involves the use of an engineered glycosynthase, BGL-1-E521G, derived from a β-glucosidase from Talaromyces amestolkiae. csic.es In a study focused on the glycosylation of epigallocatechin gallate (EGCG), this enzyme demonstrated strict regioselectivity. csic.es Using an activated glucose donor (α-glucosyl fluoride), the enzyme primarily transferred a glucose unit to the 500-hydroxyl group of EGCG. csic.es Interestingly, a minor amount of epigallocatechin gallate 500-O-β-D-sophoropyranoside was also produced. csic.es The formation of this secondary product occurred when the enzyme added a second glucose molecule to the O-2 position of the glucose already linked to EGCG, thus forming the characteristic β-1,2 linkage of a sophoroside. csic.es This reaction showcases high regioselectivity for the initial acceptor position and stereoselectivity for the β-anomer, while also demonstrating the synthesis of a sophoroside moiety onto a complex acceptor. csic.es
The conditions for this reaction were optimized, revealing that the synthesis of the sophoroside derivative is favored when the initial acceptor (EGCG) concentration is low and the activated glucose donor remains in excess. csic.es
Table 1: Regio- and Stereoselectivity in the Glycosylation of EGCG
| Enzyme | Glycosyl Donor | Acceptor | Transglycosylation Product | Linkage Formed (Selectivity) | Reference |
|---|---|---|---|---|---|
| BGL-1-E521G (Glycosynthase) | α-Glucosyl fluoride | Epigallocatechin gallate (EGCG) | Epigallocatechin gallate 500-O-β-D-sophoropyranoside | Strict regioselectivity at the 500-OH of EGCG; formation of a β-1,2 linkage between glucose units. | csic.es |
Furthermore, this compound has been identified as a suitable acceptor in transglycosylation reactions catalyzed by other types of enzymes. A patent describes a method using cellodextrin phosphorylase from Clostridium stercorarium to produce glycosides. google.com In this system, alpha-glucose-1-phosphate acts as the glycosyl donor, and an aryl beta-sophoroside, specifically p-nitrophenyl beta-sophoroside, serves as the acceptor. google.com The enzymatic reaction results in the glycosylation of the acceptor, yielding a trisaccharide. google.com This demonstrates that the hydroxyl groups on the sophorose unit of this compound are accessible for regioselective enzymatic glycosylation to extend the carbohydrate chain.
Table 2: this compound as a Transglycosylation Acceptor
| Enzyme | Glycosyl Donor | Acceptor | Product Type | Reference |
|---|---|---|---|---|
| Cellodextrin phosphorylase | alpha-Glucose-1-phosphate | p-Nitrophenyl beta-sophoroside | Trisaccharide | google.com |
These studies collectively illustrate the dual role of this compound in enzymatic transglycosylation. The defined regio- and stereoselectivity of the enzymes involved allows for the synthesis of specific, complex oligosaccharides and glycoconjugates that would be challenging to produce through conventional chemical synthesis. chemistryviews.org
Methodological Frameworks for Research with P Nitrophenyl Sophoroside
Advanced Analytical Techniques in Conjunction with p-Nitrophenyl Sophoroside Assays
The chromogenic nature of this compound (pNPS) provides a convenient method for monitoring enzyme activity by spectrophotometry. However, a deeper understanding of complex enzymatic reactions, including the identification of all products and the elucidation of reaction mechanisms, requires the use of more sophisticated analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful methods that, when used alongside traditional pNPS assays, provide comprehensive insights into enzyme function.
Mass Spectrometry for Product Identification in Complex Reactions
In enzymatic reactions involving this compound, the enzyme may not only cleave the glycosidic bond to release p-nitrophenol (hydrolysis) but can also catalyze the transfer of the sophorose unit to an acceptor molecule (transglycosylation). These transglycosylation reactions result in a mixture of products that cannot be distinguished by simple colorimetric assays. Mass spectrometry (MS) is an indispensable tool for identifying the full range of products in such complex reaction mixtures.
In a typical workflow, the enzymatic reaction is allowed to proceed, and aliquots are taken at various time points. The reaction is then quenched, and the sample is analyzed by mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS). The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions in the sample, allowing for the precise determination of the molecular weights of the products formed.
For instance, when a β-glucosidase is incubated with this compound and an acceptor molecule, such as another sugar, MS can identify not only the hydrolysis products (sophorose and p-nitrophenol) but also various transglycosylation products where the sophorose moiety is attached to the acceptor. The exact mass of the new product reveals its composition, and further analysis by tandem mass spectrometry (MS/MS) can help to elucidate the linkage position of the sophorose unit on the acceptor molecule.
Table 1: Illustrative Mass Spectrometry Data for Products of a β-Glucosidase Reaction with this compound and a Hexose Acceptor
| Observed Ion [M+Na]+ (m/z) | Deduced Molecular Weight (Da) | Inferred Product Identity | Reaction Type |
| 488.1 | 465.1 | This compound | Unreacted Substrate |
| 365.1 | 342.1 | Sophorose | Hydrolysis Product |
| 527.1 | 504.1 | Sophorosyl-hexose | Transglycosylation Product |
This table is a representative example and the exact masses may vary based on the specific isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure of molecules and their interactions in solution, providing detailed insights into enzymatic reaction mechanisms that are not obtainable by other means. rsc.org In the context of this compound, NMR can be used to determine the stereochemical outcome of the enzymatic reaction, identify reaction intermediates, and probe the interactions between the substrate and the enzyme's active site.
One key application of NMR is in determining whether a glycosidase operates via a retaining or inverting mechanism. By analyzing the anomeric configuration of the sophorose product using ¹H NMR, researchers can determine if the stereochemistry at the anomeric carbon is the same as (retaining) or different from (inverting) the starting substrate.
Furthermore, advanced NMR techniques like Saturation Transfer Difference (STD) NMR can be used to identify which parts of the this compound molecule are in close contact with the enzyme. whiterose.ac.uk In an STD NMR experiment, the protein is selectively irradiated, and the saturation is transferred to the bound substrate. By observing which protons on the substrate receive this saturation, a map of the binding epitope can be generated. This information is crucial for understanding the substrate's orientation in the active site and for rational enzyme engineering.
¹³C NMR can also be used to follow the course of the reaction and identify the different sugar-containing species in the reaction mixture, including the substrate, hydrolysis products, and any transglycosylation products that may be formed. The chemical shifts of the carbon atoms, particularly the anomeric carbons, are highly sensitive to their chemical environment and provide a fingerprint for each species.
Table 2: Representative ¹H NMR Chemical Shifts for Mechanistic Analysis of a β-Glucosidase Reaction with this compound
| Compound | Anomeric Proton (H-1) | Typical Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Inferred Anomeric Configuration |
| p-Nitrophenyl β-sophoroside (Substrate) | β-anomer | ~5.15 | ~7-8 | β |
| Sophorose (Product of retaining enzyme) | β-anomer | ~4.50 | ~7-8 | β |
| Sophorose (Product of inverting enzyme) | α-anomer | ~5.10 | ~3-4 | α |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
By combining the kinetic data from traditional this compound assays with the detailed structural and mechanistic information from mass spectrometry and NMR spectroscopy, a comprehensive understanding of an enzyme's function can be achieved.
Biotechnological Research Implications and Applications
Discovery and Engineering of Novel Glycosyl Hydrolases
Glycosyl hydrolases (GHs) are a widespread class of enzymes that cleave glycosidic bonds and are crucial for various biological processes and industrial applications. acs.org The identification and improvement of GHs with specific activities are central goals in biotechnology. p-Nitrophenyl-based substrates are instrumental in these endeavors due to their utility in high-throughput screening and characterization assays. plos.orgasm.org
The search for novel enzymes with activity towards sophorosides—disaccharides composed of two glucose units linked by a β-1,2 bond—is critical for applications ranging from biofuel production to the synthesis of bioactive compounds. pNP-Sophoroside is an ideal substrate for high-throughput screening of microbial metagenomes, culture collections, or mutant libraries to identify enzymes capable of hydrolyzing this specific linkage. plos.org
The principle of the assay is straightforward: the enzyme's action on pNP-Sophoroside releases p-nitrophenol, which produces a measurable colorimetric signal. nih.gov This allows for the rapid screening of thousands of samples in microplate format. plos.org Researchers have successfully used various p-nitrophenyl glycosides to discover novel GHs from diverse environmental sources, such as the polysaccharide-rich mucilage of maize aerial roots, which was found to contain endogenous enzymes active on substrates like 4-Nitrophenyl-α-arabinofuranoside. plos.org Similarly, pNP-linked substrates are routinely used to characterize GHs from bacteria and fungi. asm.org This well-established methodology provides a clear framework for using pNP-Sophoroside to discover novel β-glucosidases or sophorosidases with unique properties.
Table 1: Examples of p-Nitrophenyl Glycosides Used in Glycosyl Hydrolase Screening
| p-Nitrophenyl Substrate | Target Enzyme Activity | Source Organism/Environment | Reference |
|---|---|---|---|
| pNP-α-L-rhamnopyranoside | α-L-Rhamnosidase | Pediococcus acidilactici | asm.org |
| pNP-β-D-glucopyranoside | β-Glucosidase | Maize Primary Roots | frontiersin.org |
| pNP-β-D-xylopyranoside | β-Xylosidase | Spirosoma linguale | plos.org |
| pNP-α-arabinofuranoside | α-N-Arabinofuranosidase | Flavobacterium johnsoniae | plos.org |
| pNP-β-d-xylobioside | Endo-β-xylanase | Scytalidium candidum 3C | researchgate.net |
Once a candidate enzyme is identified, protein engineering techniques can be employed to enhance its catalytic efficiency, stability, or substrate specificity. pNP-Sophoroside is a key molecule in these engineering workflows, which primarily follow two approaches: rational design and directed evolution. ub.edunih.gov
Rational Design involves making specific, knowledge-based mutations to an enzyme's structure. ub.edu This requires a three-dimensional model of the enzyme, often obtained through X-ray crystallography or computational modeling. acs.org By simulating the docking of pNP-Sophoroside into the enzyme's active site, researchers can identify key amino acid residues that interact with the substrate. Mutations can then be introduced to improve these interactions, for instance, by enhancing hydrogen bonding or optimizing the shape of the binding pocket to better accommodate the sophorose moiety. mdpi.com This structure-based approach has been successful in altering the substrate specificity and improving the function of various GHs. acs.orgub.edu
Directed Evolution is a powerful technique that mimics natural selection in the laboratory to evolve enzymes with desired properties, often without detailed structural information. anu.edu.au The process involves generating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify improved variants. nih.govanu.edu.au Here, pNP-Sophoroside is invaluable as the screening substrate. Its ability to produce a colorimetric signal allows for the rapid testing of thousands of mutant enzymes for enhanced hydrolytic activity. nih.gov Variants showing higher activity (i.e., faster color development) are selected for subsequent rounds of mutation and screening, leading to a cumulative improvement in enzyme function. This strategy has been used to evolve enzymes with catalytic activity orders of magnitude higher than the parent enzyme. nih.govanu.edu.au
Enzymatic Synthesis of Oligosaccharides and Glycoconjugates
While GHs are defined by their hydrolytic activity, many can also be used to form glycosidic bonds through a process called transglycosylation. mdpi.com This synthetic capability is of great interest for producing valuable oligosaccharides and glycoconjugates. mdpi.com The enzymes discovered and optimized using pNP-Sophoroside can be repurposed for these synthetic applications.
Sophorose is a potent natural inducer of cellulase (B1617823) gene expression in filamentous fungi like Trichoderma reesei, a key organism in industrial enzyme production. nih.gov The controlled production of sophorose is therefore highly desirable. β-glucosidases, the very enzymes that can be identified using pNP-Sophoroside, are known to produce sophorose via their transglycosylation activity on substrates like cellobiose (B7769950). nih.gov
By understanding the kinetics of an enzyme with pNP-Sophoroside, researchers can better predict its potential for transglycosylation. The reaction conditions can be manipulated to favor synthesis over hydrolysis, typically by using high concentrations of a glycosyl donor and an acceptor in a low-water environment. mdpi.comd-nb.info Therefore, enzymes showing high affinity for pNP-Sophoroside are excellent candidates for further investigation and optimization for the biocatalytic production of sophorose.
Glycosylation can significantly improve the biological properties of many molecules, such as increasing their solubility, stability, or bioactivity. mdpi.com Chemoenzymatic synthesis, which combines chemical steps with biocatalytic reactions, provides powerful routes to novel glycoconjugates. Engineered GHs, known as glycosynthases, are particularly effective in this regard as their hydrolytic activity is disabled, enhancing their synthetic output. mdpi.com
The discovery pipeline for such biocatalysts often begins with screening using substrates like pNP-Sophoroside. For example, a β-glucosidase identified through such a screen could be engineered into a glycosynthase. This engineered enzyme could then be used to transfer a sophorose unit to a high-value acceptor molecule. A notable example is the enzymatic synthesis of an epigallocatechin gallate (EGCG) sophoroside, where an engineered glycosynthase was used to attach a sophorose moiety to EGCG, a polyphenol from green tea. mdpi.com This modification was shown to increase the compound's solubility and enhance its neuroprotective properties. mdpi.com
Research in Biosensor Development and Enzyme Activity Monitoring Systems
The direct, quantifiable signal produced by the hydrolysis of pNP-Sophoroside makes it an excellent component for biosensors and enzyme activity monitoring systems. sigmaaldrich.com A biosensor typically consists of a biological recognition element (the enzyme) that interacts with an analyte (the substrate) to produce a signal that is converted into a measurable output by a transducer.
In this context, an assay using pNP-Sophoroside functions as a simple biosensor for detecting and quantifying sophorosidase or β-glucosidase activity. nih.gov This is widely applied in research to monitor enzyme purification, characterize enzyme kinetics, or assess the impact of inhibitors or environmental conditions (like pH and temperature) on enzyme activity. asm.orgnih.gov The system is robust, cost-effective, and easily adaptable to standard laboratory equipment such as spectrophotometers. sigmaaldrich.comresearchgate.net
Table 2: Principle of an Enzyme Monitoring System Using p-Nitrophenyl Sophoroside
| Component | Description |
|---|---|
| Analyte | Glycosyl Hydrolase (e.g., β-glucosidase with sophorosidase activity) |
| Substrate | This compound |
| Reaction | Enzymatic hydrolysis of the glycosidic bond |
| Product Signal | Release of p-nitrophenol (chromophore) |
| Transducer | Spectrophotometer |
| Output | Measurement of absorbance at ~405 nm, proportional to enzyme activity |
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of p-Nitrophenyl Sophoroside in Glycome Engineering and Glycosynthetic Pathways
Glycome engineering, which involves the manipulation of cellular glycosylation pathways to produce desired glycan structures, represents a frontier in biotechnology. researchgate.net This field relies heavily on the ability to characterize and harness the activity of a vast array of carbohydrate-active enzymes (CAZymes), particularly glycosyltransferases (GTs) and glycoside hydrolases (GHs). frontiersin.org this compound serves as an invaluable probe in this context. It can be used as a specific substrate to identify and characterize novel sophorosidases or other β-glucosidases that may be instrumental in tailoring glycan structures.
Furthermore, this compound can act as a glycosyl donor in transglycosylation reactions. chimia.chmdpi.com This process, catalyzed by glycosidases under kinetically controlled conditions, allows for the enzymatic synthesis of novel oligosaccharides and glycoconjugates. chimia.chmdpi.com By using this compound, researchers can transfer the sophorose unit to various acceptor molecules, thereby generating complex carbohydrates that are otherwise difficult to synthesize chemically. This capability is central to constructing next-generation tailored glycans and exploring new opportunities in synthetic glycobiology. researchgate.net The development of one-pot multienzyme (OPME) systems, which integrate the synthesis of sugar donors with their subsequent transfer, could be enhanced by using specific substrates like this compound to monitor and optimize key enzymatic steps. frontiersin.org
Table 1: Key Enzyme Classes in Glycosynthetic Pathways Studied with p-Nitrophenyl Glycosides
| Enzyme Class | Function in Glycosynthesis | Role of this compound |
| Glycoside Hydrolases (GHs) | Catalyze hydrolysis and transglycosylation reactions. | Acts as a specific substrate to assay activity and as a sophorosyl donor for synthesizing novel oligosaccharides. chimia.ch |
| Glycosyltransferases (GTs) | Transfer sugar moieties from activated donor molecules to specific acceptor molecules. | Used to screen for and characterize enzymes that recognize or modify sophorose structures. |
| Glycosynthases | Engineered glycosidases that catalyze synthesis but not hydrolysis. | Can be used with modified sophorose donors to synthesize specific glycosidic linkages with high yields. |
Development of Advanced Kinetic Models for Enzyme-Substrate Systems Involving this compound
The study of enzyme kinetics provides fundamental insights into catalytic mechanisms and efficiency. This compound is an exemplary substrate for developing advanced kinetic models due to the properties of its aglycone. The enzymatic hydrolysis of the glycosidic bond releases p-nitrophenol, a chromogenic compound whose appearance can be continuously monitored spectrophotometrically at 405 nm. neb.comnih.govnih.govnih.gov This facilitates precise, real-time measurements of enzyme activity.
Standard steady-state kinetic analyses using this compound allow for the determination of key Michaelis-Menten parameters such as KM (substrate affinity) and kcat (turnover number), which together define the catalytic efficiency (kcat/KM) of an enzyme. nih.govscielo.br Research has demonstrated the utility of p-nitrophenyl-based substrates in characterizing enzymes from diverse sources, determining their optimal pH and temperature, and assessing their stability. nih.govcdnsciencepub.com
Future research can move beyond simple models to explore more complex enzymatic behaviors. Pre-steady-state kinetics, for instance, can be used to dissect the individual steps of the catalytic cycle, such as substrate binding and product release. cdnsciencepub.comresearchgate.net The use of this compound in these experiments can help elucidate the rates of glycosylation and deglycosylation steps in retaining glycosidases. cdnsciencepub.com This detailed kinetic data is essential for building robust computational models that can predict enzyme behavior under various conditions and guide efforts in enzyme engineering.
Table 2: Illustrative Kinetic Parameters of β-Glucosidases with p-Nitrophenyl-β-D-glucopyranoside (pNPβG)
| Enzyme Source | KM (mM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | kcat/KM (mM-1s-1) | Reference |
| Aspergillus oryzae | 0.55 | 1,066 | - | - | nih.gov |
| Rhynchophorus palmarum | - | - | - | 240.48 | nih.gov |
| Fagopyrum tataricum (FtRHE) | 0.22 | 310.48 | - | - | scielo.br |
| Paenibacillus sp. (JMB19063) | 0.79 | - | 150 | - | researchgate.net |
Note: This table uses pNPβG as a proxy to illustrate the types of data obtained, as it is a closely related and widely studied substrate.
Integration with Structural Biology for Comprehensive Active Site Analysis
While kinetics reveal the dynamics of enzyme function, structural biology provides a static, high-resolution snapshot of the enzyme's architecture. The integration of these two disciplines offers a powerful approach to understanding enzyme mechanisms. This compound can be a key tool in this integrated approach. By co-crystallizing a target enzyme, such as a sophorosidase, with this compound or a non-hydrolyzable analog, researchers can obtain detailed three-dimensional structures of the enzyme-substrate complex. researchgate.net
These structures reveal the precise interactions between the sophorose moiety and the amino acid residues lining the enzyme's active site. researchgate.net This allows for the identification of the catalytic nucleophile and the acid/base catalyst, as well as other residues crucial for substrate binding and specificity. chimia.chresearchgate.net Furthermore, the use of "substrate-trapping" mutants—enzymes that are catalytically deficient but can still bind the substrate—can stabilize the enzyme-substrate complex for crystallographic analysis. nih.gov The insights gained from these structural studies can then be tested functionally through site-directed mutagenesis, with the kinetic effects of the mutations assayed using this compound to confirm the role of each residue. researchgate.net This synergistic cycle of structural analysis and kinetic validation is fundamental to a comprehensive understanding of active site function.
Table 3: General Functions of Key Active Site Residues in Retaining β-Glycosidases
| Residue Type | Typical Amino Acid(s) | Function in Catalysis |
| Catalytic Nucleophile | Glutamate (B1630785) (Glu) or Aspartate (Asp) | Performs a nucleophilic attack on the anomeric carbon of the substrate, forming a covalent glycosyl-enzyme intermediate. chimia.ch |
| Acid/Base Catalyst | Glutamate (Glu) or Aspartate (Asp) | Protonates the glycosidic oxygen to facilitate the departure of the aglycone, and later activates a water molecule to hydrolyze the intermediate. chimia.ch |
| Binding/Specificity Residues | Tryptophan (Trp), Tyrosine (Tyr), Arginine (Arg) | Form hydrogen bonds and hydrophobic interactions with the sugar rings of the substrate, ensuring correct positioning and specificity. researchgate.net |
Research into the Ecological and Physiological Roles of Sophorosidases and Sophorose Metabolism
Sophorose, the disaccharide component of this compound, is not merely a laboratory curiosity; it plays significant roles in the physiology and ecology of various microorganisms. For example, some fungi produce sophorose lipids as biosurfactants, and their production is linked to the regulation of energy metabolism. researchgate.net In the bacterium Cellvibrio japonicus, which is adept at degrading plant biomass, specific β-glucosidases are essential for the utilization of sophorose and other β-glucans. nih.govosti.govresearchgate.net This metabolic capability is part of a larger strategy that allows the organism to efficiently break down complex carbohydrates in lignocellulose, a key process in the global carbon cycle. nih.govosti.gov
The ecological role of sophorosidases is tied to the ability of microorganisms to thrive in competitive, nutrient-variable environments. epa.govnwcouncil.org By producing enzymes that can break down a variety of plant-derived oligosaccharides, including those that release sophorose, microbes can access a wider range of carbon sources. nih.govosti.gov this compound is a critical tool for investigating these ecological and physiological functions. It allows researchers to specifically screen environmental samples (metagenomes) or microbial cultures for sophorosidase activity, leading to the discovery and characterization of new enzymes. cifor-icraf.org This helps to map out the metabolic pathways involved in sophorose metabolism and understand their importance in different ecological niches. nih.govresearchgate.net
Novel Applications in Research on Carbohydrate-Active Enzymes beyond Current Paradigms
The utility of this compound is expanding into novel applications that push the boundaries of CAZyme research. Its properties make it ideal for developing high-throughput screening (HTS) assays. These assays are essential for functional metagenomics, where vast libraries of environmental DNA are screened to discover enzymes with new or improved properties. They are also crucial for directed evolution experiments, a laboratory process that mimics natural selection to engineer enzymes with enhanced stability, altered substrate specificity, or improved catalytic efficiency.
In the realm of synthetic biology, this compound can be used as a sophorosyl donor in transglycosylation reactions to create novel glycans and glycoconjugates. mdpi.comconicet.gov.ar These newly synthesized molecules can serve as chemical probes to study carbohydrate-protein interactions or as analytical standards. d-nb.info Another emerging application is in the development of biosensors. nih.gov An enzyme that specifically hydrolyzes this compound could be immobilized on a sensor platform. The detection of the released p-nitrophenol could then be used to quantify the enzyme's substrate or to monitor environmental conditions that affect the enzyme's activity, offering a sensitive and specific detection method. nih.gov
Q & A
What are unresolved questions about the coordination chemistry of this compound derivatives?
Q. How can transcriptomic/proteomic data enhance studies on this compound-metabolizing enzymes?
- Methodological Answer : Integrate RNA-seq data to identify glycosidases upregulated in specific tissues (e.g., gut microbiota). Use LC-MS/MS to correlate enzyme expression levels with kinetic data. Public databases like UniProt provide sequence-structure-function linkages for hypothesis generation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
